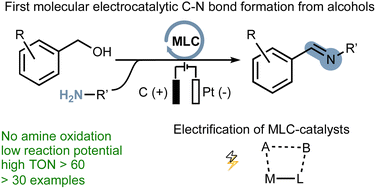Merging electrocatalytic alcohol oxidation with C–N bond formation by electrifying metal–ligand cooperative catalysts†
Chemical Science Pub Date: 2023-10-20 DOI: 10.1039/D3SC03408A
Abstract
Electrification of thermal chemical processes could play an important role in creating a more energy efficient chemical sector. Here we demonstrate that a range of MLC catalysts can be successfully electrified and used for imine formation from alcohol precursors, thus demonstrating the first example of molecular electrocatalytic C–N bond formation.This novel concept allowed energy efficiency to be increased by an order of magnitude compared to thermal catalysis. Molecular EAO and the electrification of homogeneous catalysts can thus contribute to current efforts for the electrocatalytic generation of C–N bonds from simple building blocks.


Recommended Literature
- [1] Back matter
- [2] A fluorescent nanoprobe based on metal-enhanced fluorescence combined with Förster resonance energy transfer for the trace detection of nitrite ions†
- [3] Back cover
- [4] One-electron bonds are not “half-bonds”
- [5] Calculation of exchange couplings in the electronically excited state of molecular three-spin systems†
- [6] Interfacial thermal transport and structural preferences in carbon nanotube–polyamide-6,6 nanocomposites: how important are chemical functionalization effects?
- [7] New aspects of infrared spectrometry
- [8] Colorimetric sensor arrays for the detection and identification of antibiotics
- [9] Facile synthesis of nickel hydroxide–graphene nanocomposites for insulin detection with enhanced electro-oxidation properties
- [10] Daldinone derivatives from the mangrove-derived endophytic fungus Annulohypoxylon sp.†

Journal Name:Chemical Science
Research Products
-
CAS no.: 144409-99-4









